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3-Mercapto-3-methylbutanal

olfactometry flavor chemistry odor threshold

3-Mercapto-3-methylbutanal (CAS 308805-43-8, molecular formula C₅H₁₀OS, MW 118.20 g/mol) is a polyfunctional thiol‑aldehyde belonging to the mercaptoaldehyde class. It is characterized by a low computed XLogP3‑AA of 0.6 and a topological polar surface area of 18.1 Ų.

Molecular Formula C5H10OS
Molecular Weight 118.20 g/mol
CAS No. 308805-43-8
Cat. No. B12712207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-3-methylbutanal
CAS308805-43-8
Molecular FormulaC5H10OS
Molecular Weight118.20 g/mol
Structural Identifiers
SMILESCC(C)(CC=O)S
InChIInChI=1S/C5H10OS/c1-5(2,7)3-4-6/h4,7H,3H2,1-2H3
InChIKeyWHGAWTZRCJEVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-3-methylbutanal (CAS 308805-43-8) – Baseline Profile & Sourcing Context


3-Mercapto-3-methylbutanal (CAS 308805-43-8, molecular formula C₅H₁₀OS, MW 118.20 g/mol) is a polyfunctional thiol‑aldehyde belonging to the mercaptoaldehyde class [1]. It is characterized by a low computed XLogP3‑AA of 0.6 and a topological polar surface area of 18.1 Ų [1]. The compound was first systematically described alongside 12 other mercaptoaldehydes in a combinatorial synthesis and sensorial evaluation study, where its chromatographic retention indices and extremely low gas‑chromatography‑olfactometry detection threshold were established [2]. Its odor is described as broth, cheese, and pungent [2].

3-Mercapto-3-methylbutanal (CAS 308805-43-8) – Why In‑Class Compounds Are Not Interchangeable


Mercaptoaldehydes as a class exhibit extreme variation in both olfactory detection threshold and odor quality, even between close structural neighbors [1]. For example, moving the methyl branch from the 3‑position to the 2‑position or extending the carbon chain by a single carbon can shift the GC‑olfactometry detection limit by two orders of magnitude and fundamentally alter the odor descriptor from ‘broth/cheese/pungent’ to ‘onion/meaty’ [1]. Consequently, procurement of a generic ‘mercaptoaldehyde’ or a related thiol without verifying the specific congener will fail to replicate the target sensory profile and analytical signal required for flavor‑research reproducibility, food‑matrix identification, or olfactory receptor studies [1].

3-Mercapto-3-methylbutanal (CAS 308805-43-8) – Quantitative Differentiation Evidence


GC‑Olfactometry Detection Threshold vs. 3‑Mercaptobutanal

3‑Mercapto‑3‑methylbutanal exhibits a gas‑chromatography‑olfactometry detection threshold (BE‑GC‑LOADS) of 0.06 ng, which is 67‑fold lower than that of its closest unsubstituted homolog 3‑mercaptobutanal (4 ng), measured under identical conditions on the same GC‑olfactometry system [1]. Both compounds share the ‘broth, cheese, pungent’ odor descriptor, but the 3‑methyl substitution dramatically increases potency [1].

olfactometry flavor chemistry odor threshold

Odor‑Quality Differentiation vs. 3‑Mercapto‑2‑methylbutanal

Although 3‑mercapto‑3‑methylbutanal and 3‑mercapto‑2‑methylbutanal are constitutional isomers, they exhibit distinct odor qualities in the same GC‑olfactometry experiment. The 3‑methyl isomer is described as ‘broth, cheese, pungent’, whereas the 2‑methyl isomer is described as ‘broth, onion, meat, cheeseb’ [1]. This demonstrates that the position of the methyl substituent on the mercaptoaldehyde backbone directly governs the perceived aroma character [1].

sensory science odor quality structure‑odor relationship

Potency Advantage Over the Corresponding Alcohol (3‑Mercapto‑3‑methylbutanol)

3‑Mercapto‑3‑methylbutanal, bearing an aldehyde group, is substantially more potent in sensory detection than its reduced alcohol counterpart, 3‑mercapto‑3‑methylbutan‑1‑ol. The aldehyde exhibits a BE‑GC‑LOADS threshold of 0.06 ng [1], whereas the alcohol’s orthonasal odor threshold in water has been reported as 2 μg/L (2000 ng/L) [2], representing a >30,000‑fold difference in detection level, noting the distinct analytical methodologies. The oxidation state of the terminal functional group is therefore a critical driver of olfactory potency.

thiol reactivity functional group comparison sensory threshold

Chromatographic Retention Index Differentiation for Targeted Analysis

3‑Mercapto‑3‑methylbutanal can be unambiguously distinguished from other mercaptoaldehydes by its characteristic Kovats retention indices: 842 on a CP‑Sil 5‑CB non‑polar column and 1353 on an FFAP polar column [1]. These values differ from those of the closest eluting compounds—3‑mercaptobutanal (803/1372) and 3‑mercapto‑2‑methylpropanal (826/1400)—by at least 19 retention‑index units on the non‑polar column and 19 units on the polar column, providing sufficient chromatographic resolution for targeted single‑ion monitoring (SIM) or selected reaction monitoring (SRM) MS methods [1].

analytical chemistry GC-MS retention index method development

Functional‑Group Reactivity: Aldehyde vs. Alcohol/Ester Analogs

The aldehyde functional group in 3‑mercapto‑3‑methylbutanal provides distinct reactivity compared to its alcohol (3‑mercapto‑3‑methylbutanol) and ester (3‑mercapto‑3‑methylbutyl acetate) analogs. Aldehydes can undergo reversible Schiff‑base formation with amines, acetal formation with alcohols, and controlled oxidation to the carboxylic acid [1][2]. This reactivity profile enables pro‑fragrance or pro‑flavor strategies where the active mercaptoaldehyde is released under defined pH or temperature conditions, an option not available with the corresponding mercaptoalcohol or mercaptoester which lack the carbonyl electrophilicity [2].

chemical reactivity functional group chemistry formulation stability

3-Mercapto-3-methylbutanal (CAS 308805-43-8) – High‑Value Application Scenarios


Ultra‑Low‑Dosage Savory Note Formulation

Flavor houses developing highly potent savory, broth, or cheese flavorings can leverage the 0.06‑ng detection threshold of 3‑mercapto‑3‑methylbutanal [1] to achieve target aroma impact at sub‑ppb concentrations in finished products. This ultra‑low use‑level minimizes raw‑material cost, reduces potential off‑tastes, and simplifies regulatory compliance by staying below threshold‑of‑toxicological‑concern (TTC) limits. The 67‑fold potency advantage over 3‑mercaptobutanal [1] directly translates to a procurement decision: a 1‑gram supply of the target compound can replace approximately 67 grams of the simpler analog for equivalent olfactory impact.

Cheese‑Aroma Reconstitution in Processed Food Research

The ‘broth, cheese, pungent’ odor descriptor of 3‑mercapto‑3‑methylbutanal [1] makes it a critical reference standard for laboratories investigating the molecular basis of cheese aroma, particularly in ripened or blue‑veined varieties. Unlike 3‑mercapto‑2‑methylbutanal, which introduces onion and meaty notes that are incompatible with cheese‑aroma models [1], the target compound provides a clean representation of the cheesy‑sulfury dimension. Procurement of this specific congener ensures that sensory reconstitution experiments are not confounded by irrelevant odor qualities.

Targeted GC‑MS/MS Quantification in Complex Food Matrices

Analytical laboratories developing stable‑isotope‑dilution assays for mercaptoaldehydes in foods can exploit the unique Kovats retention‑index pair (842/1353) of 3‑mercapto‑3‑methylbutanal [1] to design chromatographic methods that fully resolve it from co‑eluting mercaptoaldehydes such as 3‑mercaptobutanal and 3‑mercapto‑2‑methylpropanal. This resolution is essential for meeting the identification criteria of EU Regulation 1334/2008 or FDA flavor regulations. Sourcing the authentic reference standard with verified retention indices and mass‑spectral fragmentation pattern [1] is a prerequisite for method accreditation.

Controlled‑Release Aldehyde‑Reactive Delivery Systems

Product developers seeking prolonged aroma release in dry‑packaged foods or consumer goods can exploit the aldehyde functionality of 3‑mercapto‑3‑methylbutanal to form reversible Schiff‑base adducts with food‑grade amines or amino acids [1][2]. Upon exposure to moisture or mild acidification, the free mercaptoaldehyde is regenerated, delivering a sustained ‘broth/cheese/pungent’ note over time. This delivery strategy is structurally inaccessible to the corresponding mercaptoalcohol or mercaptoester analogs, which lack the requisite carbonyl electrophilicity [2], making the aldehyde form the sole viable choice for such controlled‑release applications.

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